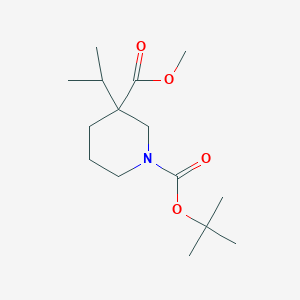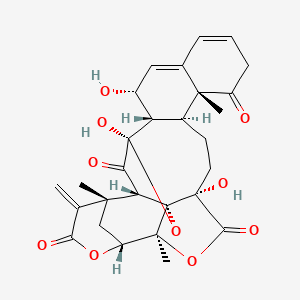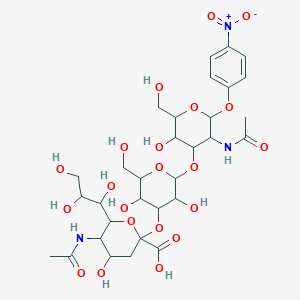
Lithium cobalt phosphate
描述
Lithium cobalt phosphate is a compound with the chemical formula LiCoPO₄. It is known for its high-voltage cathode properties, making it a significant material in the field of lithium-ion batteries. The compound is part of the olivine family of materials and is recognized for its potential to enhance the energy density and safety of batteries .
作用机制
Target of Action
Lithium cobalt phosphate (LCP) is primarily used as a high-voltage cathode material in the fabrication of lithium-ion batteries . The primary targets of LCP are the anode and cathode within these batteries, where it plays a crucial role in the charge-discharge cycle .
Mode of Action
LCP operates at higher voltages than the traditionally employed lithium iron phosphate, thus attaining a higher energy density . During the charge-discharge cycle of a lithium-ion battery, lithium ions move from the anode to the cathode during discharge and back when charging . LCP, being part of the cathode, is directly involved in this ion movement, contributing to the battery’s overall performance .
Biochemical Pathways
The movement of lithium ions between the anode and cathode during the charge-discharge cycle is a key process here . The exact biochemical pathways of lithium, a component of LCP, are complex and involve interactions with various neurotransmitters and second messenger systems .
Pharmacokinetics
The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a living organism. In the context of lcp in lithium-ion batteries, we can consider how lcp is distributed within the battery and how it participates in the charge-discharge cycle .
Result of Action
The primary result of LCP’s action within a lithium-ion battery is the efficient storage and release of electrical energy. This is achieved through the movement of lithium ions between the anode and cathode during the charge-discharge cycle . The use of LCP as a cathode material can improve the energy density of lithium-ion batteries .
Action Environment
The performance of LCP in lithium-ion batteries can be influenced by various environmental factors. For instance, temperature extremes can affect the efficiency of the charge-discharge cycle and the overall lifespan of the battery . Additionally, the extraction and processing of lithium and cobalt, which are components of LCP, have significant environmental impacts . These include high energy and water use, and potential harm to ecosystems and human health .
生化分析
Biochemical Properties
Lithium cobalt phosphate has been found to interact with various biomolecules, including ascorbic acid, dopamine, and serum uric acid . These interactions are facilitated by the compound’s unique electrochemical properties, which allow it to serve as an effective sensor for these molecules .
Cellular Effects
While the specific effects of this compound on cellular processes are still being explored, it is known that the compound can influence cell function through its interactions with various biomolecules . For example, its ability to detect and respond to changes in the levels of ascorbic acid, dopamine, and serum uric acid could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential modulation of enzyme activity . Its ability to detect ascorbic acid, dopamine, and serum uric acid suggests that it may influence gene expression and other cellular processes by modulating the levels of these molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and responsiveness over time .
Metabolic Pathways
This compound’s involvement in metabolic pathways is another area of active research. Its interactions with enzymes and cofactors, as well as potential effects on metabolic flux or metabolite levels, could have significant implications for cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with various biomolecules .
Subcellular Localization
Future studies could reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Lithium cobalt phosphate can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common approach involves mixing lithium carbonate, cobalt acetate, and ammonium dihydrogen phosphate, followed by calcination at high temperatures . Another method uses a low-temperature solvothermal technique, which allows for precise control over particle size and morphology .
Industrial Production Methods: In industrial settings, this compound is often produced using a combination of solid-state and sol-gel methods. The process typically involves the following steps:
Mixing: Lithium, cobalt, and phosphate precursors are mixed in stoichiometric ratios.
Calcination: The mixture is calcined at temperatures ranging from 600°C to 800°C to form the desired phase.
Milling: The calcined product is milled to achieve the required particle size.
化学反应分析
Types of Reactions: Lithium cobalt phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) phosphate.
Reduction: It can be reduced to cobalt(II) phosphate under specific conditions.
Substitution: Lithium ions in the structure can be substituted with other metal ions, such as nickel or manganese.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: Metal salts like nickel chloride or manganese acetate are used in substitution reactions.
Major Products:
Oxidation: Cobalt(III) phosphate.
Reduction: Cobalt(II) phosphate.
Substitution: Mixed metal phosphates, such as lithium nickel phosphate or lithium manganese phosphate.
科学研究应用
Lithium cobalt phosphate has a wide range of applications in scientific research:
相似化合物的比较
- Lithium iron phosphate (LiFePO₄)
- Lithium manganese phosphate (LiMnPO₄)
- Lithium nickel phosphate (LiNiPO₄)
Comparison:
- Energy Density: Lithium cobalt phosphate has a higher energy density compared to lithium iron phosphate and lithium manganese phosphate, making it more suitable for high-energy applications .
- Thermal Stability: While lithium iron phosphate is known for its excellent thermal stability, this compound also offers good thermal stability but with higher energy output .
- Cost: Lithium iron phosphate is generally less expensive than this compound, which can be a consideration for large-scale applications .
This compound stands out due to its high voltage and energy density, making it a valuable material for advanced lithium-ion batteries.
属性
IUPAC Name |
lithium;cobalt(2+);phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Li.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWRUMICILYTAT-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-]P(=O)([O-])[O-].[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoLiO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621541 | |
| Record name | Cobalt(2+) lithium phosphate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13824-63-0 | |
| Record name | Cobalt(2+) lithium phosphate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium Cobalt(II) Phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6,6-Difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B3027698.png)


![4-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B3027701.png)


![2-[(Ethylamino)methyl]-4-fluorophenol](/img/structure/B3027706.png)



